2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine
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Overview
Description
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features both difluoromethoxy and trifluoromethoxy functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a pyridine ring. One common method involves the reaction of a pyridine derivative with difluoromethyl ether and trifluoromethyl ether under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl triflate
Uniqueness
Compared to similar compounds, 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the same pyridine ring. This dual functionality can enhance its reactivity and versatility in various chemical reactions and applications .
Biological Activity
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, with the CAS number 1261836-74-1, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by multiple fluorine substituents, which are known to influence pharmacological properties. This article aims to synthesize the available data on its biological activity, including case studies and research findings.
- Molecular Formula : C13H8F5NO2
- Molecular Weight : 305.20 g/mol
- CAS Number : 1261836-74-1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its anti-cancer and antimicrobial properties. The presence of fluorine atoms is often associated with enhanced biological activity due to their electronegative nature, which can improve binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown potent inhibition of cell proliferation in leukemia models. Specifically, compounds that incorporate trifluoromethoxy groups have been noted for their effectiveness against L1210 mouse leukemia cells, with IC50 values in the nanomolar range, suggesting that this compound may exhibit comparable activity against similar cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. In vitro studies have demonstrated that fluorinated compounds can enhance antibacterial efficacy. For example, modifications involving trifluoromethyl groups have been linked to improved activity against Gram-positive bacteria. The introduction of fluorine atoms can alter the electronic properties of the molecule, facilitating better interaction with bacterial targets .
Table 1: Summary of Biological Activities
Activity Type | Model Organism | IC50/Effective Concentration | Mechanism of Action |
---|---|---|---|
Anticancer | L1210 mouse leukemia | Nanomolar range | Inhibition of cell proliferation |
Antimicrobial | Gram-positive bacteria | Varies (sub-micromolar range) | Disruption of bacterial cell wall synthesis |
Detailed Research Findings
- Anticancer Studies : A study evaluating the effects of various fluorinated pyridine derivatives showed significant growth inhibition in L1210 cells, indicating that similar mechanisms may be at play for this compound .
- Antimicrobial Efficacy : Research on related compounds demonstrated strong antibacterial activity against five Gram-positive bacteria. The introduction of fluorine was shown to enhance drug binding and penetration into biofilms, which are critical factors in bacterial resistance .
- Structure-Activity Relationship (SAR) : Studies suggest that the positioning of fluorine substituents plays a crucial role in enhancing biological activity. For instance, compounds with para-substituted trifluoromethyl groups exhibited significantly higher potency compared to their non-fluorinated analogs .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-5-8(7-19-11)9-3-1-2-4-10(9)21-13(16,17)18/h1-7,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWORZGWGBIMGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)OC(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744603 |
Source
|
Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261836-74-1 |
Source
|
Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.